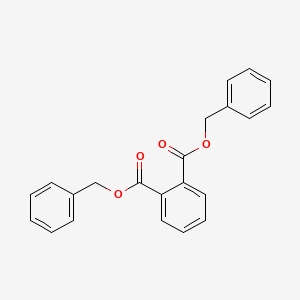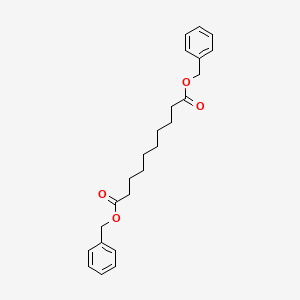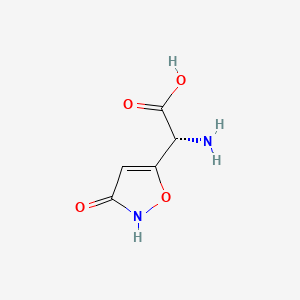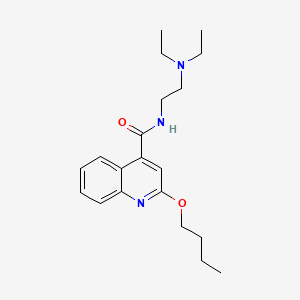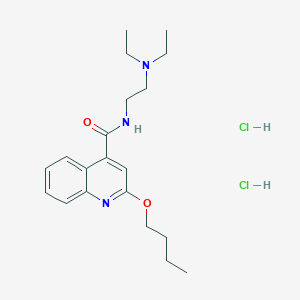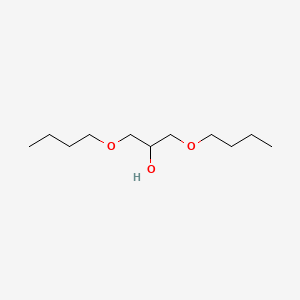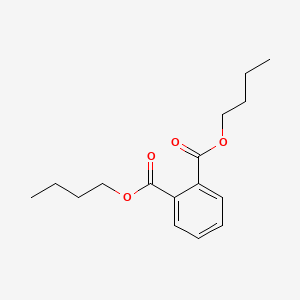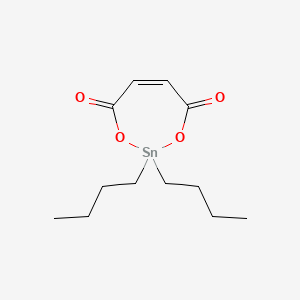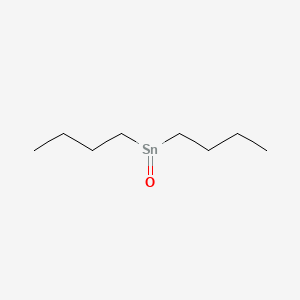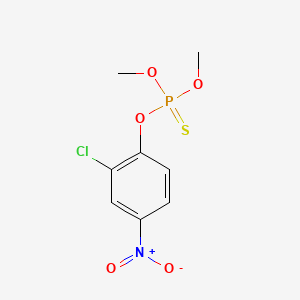![molecular formula C61H99ClN2O4 B1670508 2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate CAS No. 127274-91-3](/img/structure/B1670508.png)
2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DilC18(5) dye is a Cy5 dye and an organic perchlorate salt. It has a role as a fluorochrome. It contains a dilC18(5)(1+).
Aplicaciones Científicas De Investigación
Application in Science of Science and Bibliometrics
DiD methodology has become increasingly prevalent in the science of science and bibliometric studies. Huang, Tian, and Ma (2023) demonstrated its use in evaluating the scientific performance of Nobel laureates compared to their coauthors, highlighting the unbiased estimations it can provide under certain conditions like the common trend assumption. They also suggested matching techniques as a pre-selecting step to improve DID accuracy, emphasizing its practicality in these fields (Huang, Tian, & Ma, 2023).
Improved Causal Inference in Time-Series Data
Xu (2016) explored the use of DID for causal inference in time-series cross-sectional data. This study proposed a method that relaxes the assumption that treated and control units follow parallel paths in the absence of treatment. This approach, integrating the synthetic control method with linear fixed effects models, enhances the efficiency and interpretability of DID analysis, proving beneficial for empirical research like voter turnout studies (Xu, 2016).
Best Practices in Public Health Policy Research
Wing, Simon, and Bello-Gomez (2018) focused on the application of DID in public health policy research, particularly when randomized controlled trials (RCTs) are infeasible. They emphasized the importance of constructing comparison groups, sensitivity analyses, and robustness checks in DID designs to validate its assumptions, thereby making it a feasible method for studying causal relationships in public health settings (Wing, Simon, & Bello-Gomez, 2018).
Evaluating Scientific Disputes
In a unique approach to resolving scientific disputes, Latham, Erez, and Locke (1988) applied the DID methodology. They designed experiments to resolve discrepancies in research findings, providing a novel way to address differences in scientific procedure and interpretation. This method has potential for broader application in scientific dispute resolution (Latham, Erez, & Locke, 1988).
Role in Social Work
Reid (2001) discussed the role of science, including methodologies like DID, in social work. He argued for the importance of scientific methods in providing superior knowledge and the application of research-based knowledge in practice. This highlights the utility of DID in evaluating the effectiveness of social work interventions (Reid, 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of DiD involves the reaction of two molecules of N,N-diethyl-3-amino-4-methoxycarbonylaminostilbene (DEACM) with a linker molecule.", "Starting Materials": [ "N,N-diethyl-3-amino-4-methoxycarbonylaminostilbene (DEACM)", "Linker molecule" ], "Reaction": [ "Step 1: The linker molecule is reacted with DEACM in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 2: Two molecules of the activated ester intermediate are then reacted with DEACM to form DiD.", "Step 3: The product is purified by column chromatography." ] } | |
Número CAS |
127274-91-3 |
Fórmula molecular |
C61H99ClN2O4 |
Peso molecular |
959.9 g/mol |
Nombre IUPAC |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate |
InChI |
InChI=1S/C61H99N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZQSBJPAQPRVNHU-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DiD perchlorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


